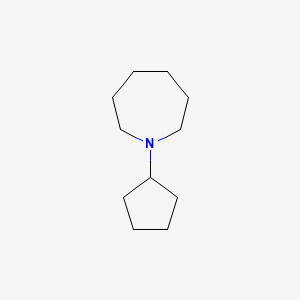

1-Cyclopentylazepane

Description

Structure

3D Structure

Properties

CAS No. |

5024-91-9 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

1-cyclopentylazepane |

InChI |

InChI=1S/C11H21N/c1-2-6-10-12(9-5-1)11-7-3-4-8-11/h11H,1-10H2 |

InChI Key |

QSUANCLKGCNCMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2CCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentylazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-cyclopentylazepane, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide focuses on two robust and widely applicable methods: Reductive Amination and N-Alkylation . Detailed experimental protocols, based on analogous and well-established procedures, are provided to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound, a tertiary amine, can be efficiently achieved through two principal retrosynthetic disconnections, as illustrated below. These pathways represent the most common and practical approaches for the formation of the crucial carbon-nitrogen bond between the cyclopentyl and azepane moieties.

Caption: Retrosynthetic analysis of this compound highlighting the two primary synthetic pathways.

Pathway 1: Reductive Amination of Cyclopentanone with Azepane

Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and an amine. In this pathway, cyclopentanone reacts with azepane to form an enamine or an iminium ion intermediate, which is then reduced in situ to yield the desired tertiary amine, this compound. This method is often favored for its operational simplicity and the use of readily available starting materials.

Reaction Mechanism and Workflow

The reaction proceeds through two key steps:

-

Enamine/Iminium Ion Formation: The nucleophilic azepane attacks the electrophilic carbonyl carbon of cyclopentanone. Following a series of proton transfers, a water molecule is eliminated to form an enamine or its corresponding iminium ion. This equilibrium is typically driven forward by the removal of water.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion or the enamine to furnish the final product.

Caption: Workflow for the reductive amination synthesis of this compound.

Experimental Protocol (Analogous Procedure)

The following protocol is adapted from established procedures for the reductive amination of cyclic ketones with secondary amines.

Materials:

-

Cyclopentanone

-

Azepane (Hexamethyleneimine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of azepane (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopentanone (1.0-1.2 eq).

-

If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the enamine/iminium intermediate.

-

The mixture is stirred at room temperature for 1-2 hours.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Representative)

| Parameter | Value |

| Reactant Ratio | Cyclopentanone:Azepane (1.2:1) |

| Reducing Agent | Sodium triacetoxyborohydride (1.5 eq) |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 18 hours |

| Typical Yield | 75-90% |

Pathway 2: N-Alkylation of Azepane with a Cyclopentyl Halide

The N-alkylation pathway involves the direct reaction of the nucleophilic secondary amine, azepane, with an electrophilic cyclopentyl halide (e.g., cyclopentyl bromide or iodide). This is a classic S_N2 (bimolecular nucleophilic substitution) reaction. A base is typically required to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction Mechanism and Workflow

The lone pair of electrons on the nitrogen atom of azepane attacks the carbon atom of the cyclopentyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting ammonium salt is then deprotonated by a base to yield the final tertiary amine product.

Caption: Workflow for the N-alkylation synthesis of this compound.

Experimental Protocol (Analogous Procedure)

The following protocol is based on general procedures for the N-alkylation of cyclic secondary amines.

Materials:

-

Azepane (Hexamethyleneimine)

-

Cyclopentyl bromide or Cyclopentyl iodide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of azepane (1.0 eq) in acetonitrile or DMF is added a base such as potassium carbonate (1.5-2.0 eq).

-

Cyclopentyl bromide (1.1 eq) is added to the stirred suspension.

-

The reaction mixture is heated to 60-80 °C and stirred for 8-16 hours.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether (or ethyl acetate).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography or distillation.

Quantitative Data (Representative)

| Parameter | Value |

| Reactant Ratio | Azepane:Cyclopentyl Bromide (1:1.1) |

| Base | Potassium Carbonate (2.0 eq) |

| Solvent | Acetonitrile |

| Reaction Temperature | 70 °C |

| Reaction Time | 12 hours |

| Typical Yield | 60-80% |

Conclusion

Both reductive amination and N-alkylation present viable and effective strategies for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and the specific laboratory equipment at hand. Reductive amination is often preferred for its one-pot nature and potentially higher yields, while N-alkylation offers a more classical and straightforward approach. The provided protocols, based on well-established analogous reactions, should serve as a solid foundation for the successful synthesis of this compound in a research and development setting. It is recommended to perform small-scale optimization of reaction conditions to achieve the best possible outcomes.

Spectroscopic Profile of 1-Cyclopentylazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Cyclopentylazepane, a saturated heterocyclic amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic principles for analogous structures to offer a detailed characterization. The information presented herein is intended to support researchers in the identification, characterization, and development of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.8 - 2.9 | Multiplet | 1H | N-CH (Cyclopentyl) |

| ~2.5 - 2.6 | Multiplet | 4H | α-CH₂ (Azepane) |

| ~1.7 - 1.8 | Multiplet | 2H | CH₂ (Cyclopentyl) |

| ~1.5 - 1.7 | Multiplet | 8H | β, γ-CH₂ (Azepane) & CH₂ (Cyclopentyl) |

| ~1.3 - 1.5 | Multiplet | 4H | CH₂ (Cyclopentyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~65-70 | N-CH (Cyclopentyl) |

| ~55-60 | α-CH₂ (Azepane) |

| ~30-35 | CH₂ (Cyclopentyl) |

| ~25-30 | β-CH₂ (Azepane) |

| ~20-25 | γ-CH₂ (Azepane) |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2950 | Strong | C-H Stretch (Aliphatic) |

| 2850-2870 | Strong | C-H Stretch (Aliphatic) |

| 1440-1470 | Medium | C-H Bend (CH₂) |

| 1100-1200 | Medium | C-N Stretch |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 167 | Moderate | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M-H]⁺ |

| 98 | High | [M - C₅H₉]⁺ (Loss of cyclopentyl radical) |

| 84 | High | [C₆H₁₂N]⁺ |

| 69 | Moderate | [C₅H₉]⁺ (Cyclopentyl cation) |

| 55 | Moderate | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters for a 100 MHz spectrometer include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual solvent peak of CDCl₃ in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound sample (neat liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or other suitable solvent for cleaning

Procedure:

-

Clean the ATR crystal with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the neat this compound liquid onto the center of the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Process the spectrum by subtracting the background and performing any necessary baseline corrections.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) system

-

Suitable solvent for sample dilution (e.g., dichloromethane or methanol)

-

Microsyringe

Procedure:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

Set up the GC-MS instrument with an appropriate GC column (e.g., a non-polar column like DB-5ms).

-

Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

Set the MS parameters for electron ionization. A standard electron energy of 70 eV is typically used. Set the mass range to scan from m/z 40 to 400.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Acquire the data. The mass spectrum corresponding to the GC peak of this compound is then analyzed.

-

Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

1-Cyclopentylazepane: A Scaffolding for Novel Therapeutics - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring is a privileged scaffold in medicinal chemistry, forming the core of over 20 FDA-approved drugs with a wide array of biological activities.[1] This technical guide explores the potential research areas for the novel compound 1-Cyclopentylazepane, a derivative that holds promise for the development of new therapeutic agents. Drawing on the extensive research into azepane-containing molecules, this document outlines potential biological targets, proposes experimental workflows for its synthesis and evaluation, and visualizes hypothetical signaling pathways to guide future research and development efforts.

Introduction: The Azepane Scaffold in Drug Discovery

The seven-membered saturated nitrogen heterocycle, azepane, is a key structural motif in a diverse range of pharmacologically active compounds.[2] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of therapeutic applications.[3] Azepane derivatives have demonstrated efficacy as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.[1] Furthermore, they have shown activity as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants.[1] The proven success of the azepane core in drug development underscores the potential of novel derivatives like this compound.

Potential Research Areas for this compound

Based on the established pharmacological profiles of structurally related N-substituted azepanes, the following research areas are proposed for this compound:

Central Nervous System (CNS) Disorders

Recent studies have highlighted the potential of N-substituted azepanes in the treatment of neuropsychiatric disorders.[4] A notable example is an N-benzylated bicyclic azepane that exhibited potent inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[4] This multi-target profile suggests potential applications in depression, anxiety, and other mood disorders. Given the structural similarity, this compound is a prime candidate for investigation as a modulator of these key CNS targets.

Oncology

The azepane moiety is present in natural products with demonstrated anticancer activity, such as the protein kinase inhibitor (-)-balanol.[3] This has spurred the development of synthetic azepane analogs as potential antitumor agents.[3] The lipophilic cyclopentyl group in this compound could enhance its ability to cross cell membranes and interact with intracellular targets relevant to cancer progression.

Infectious Diseases

The versatility of the azepane scaffold extends to the development of antimicrobial and antifungal agents.[1] Research into this compound could uncover novel mechanisms to combat drug-resistant pathogens.

Proposed Experimental Workflows

To explore the therapeutic potential of this compound, a structured experimental approach is recommended.

Synthesis of this compound

Several synthetic routes are available for the preparation of N-substituted azepanes.[2][5] A common and efficient method is the reductive amination of cyclopentanone with azepane.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 eq.) and cyclopentanone (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram: Synthesis Workflow

Caption: Synthetic route for this compound.

In Vitro Pharmacological Evaluation

Initial screening should focus on the most promising targets based on existing literature for azepane derivatives.

Table 1: Proposed In Vitro Assays for this compound

| Target | Assay Type | Objective | Potential Therapeutic Area |

| Monoamine Transporters (NET, DAT, SERT) | Radioligand Binding Assay | Determine the binding affinity (Ki) of this compound. | CNS Disorders (Depression, ADHD) |

| Sigma-1 Receptor (σ-1R) | Radioligand Binding Assay | Evaluate the binding affinity (Ki) of this compound. | CNS Disorders (Anxiety, Neuroprotection) |

| Various Cancer Cell Lines (e.g., NCI-60) | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Assess the cytotoxic and anti-proliferative effects (IC50). | Oncology |

| Bacterial and Fungal Strains | Minimum Inhibitory Concentration (MIC) Assay | Determine the antimicrobial and antifungal activity. | Infectious Diseases |

Diagram: In Vitro Screening Workflow

Caption: Workflow for in vitro pharmacological evaluation.

Hypothetical Signaling Pathways

Should this compound show activity against monoamine transporters and the sigma-1 receptor, the following signaling pathways may be implicated.

Modulation of Monoaminergic Neurotransmission

Inhibition of NET and DAT by this compound would lead to an increase in the synaptic concentrations of norepinephrine and dopamine, respectively. This enhancement of monoaminergic signaling is a well-established mechanism for antidepressant and anxiolytic effects.

Diagram: Monoaminergic Synapse Modulation

Caption: Inhibition of monoamine reuptake by this compound.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity within the pharmacologically rich class of azepane derivatives. The proposed research areas and experimental workflows provide a solid foundation for investigating its therapeutic potential. Initial efforts should focus on its synthesis and in vitro screening against CNS targets, cancer cell lines, and microbial strains. Positive results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for the development of a novel therapeutic agent. The conformational flexibility and favorable physicochemical properties often associated with the azepane scaffold suggest that this compound is a worthy candidate for dedicated drug discovery and development programs.[3]

References

An In-depth Technical Guide to 1-Cyclopentylazepane: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylazepane, a saturated seven-membered heterocyclic amine, represents a structural motif of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via reductive amination are presented, along with tabulated quantitative data. Furthermore, this document explores the historical context of N-substituted azepanes and visualizes key synthetic pathways using Graphviz diagrams, offering a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. The incorporation of an azepane ring can significantly influence the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. N-substitution of the azepane ring provides a versatile handle for modulating these properties. This compound, featuring a cyclopentyl group attached to the nitrogen atom, is a specific derivative that has found utility in various research and development endeavors. This guide will delve into the specifics of its synthesis and known characteristics.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis falls within the broader history of the development of methods for N-alkylation of secondary amines. The synthesis of N-substituted azepanes has been a subject of interest for decades, driven by the search for new pharmacologically active agents. General methods for the preparation of such compounds, including reductive amination and direct N-alkylation, were established in the mid-20th century and have been refined over time. The specific preparation of this compound would have emerged from the application of these well-established synthetic methodologies to azepane and cyclopentyl-containing precursors.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its identification, characterization, and application in further research. The following table summarizes key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₁H₂₁N |

| Molecular Weight | 167.29 g/mol |

| CAS Number | 26737-27-3 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not explicitly reported |

| Density | Not explicitly reported |

| ¹H NMR (CDCl₃) | Predicted shifts: ~2.8-3.0 ppm (m, 4H, -N-CH₂-), ~2.5-2.7 ppm (m, 1H, -CH-cyclopentyl), ~1.5-1.8 ppm (m, 16H, remaining CH₂) |

| ¹³C NMR (CDCl₃) | Predicted shifts: ~60-65 ppm (-CH-cyclopentyl), ~50-55 ppm (-N-CH₂-), ~25-35 ppm (remaining CH₂) |

| Mass Spectrometry (EI) | m/z (%): 167 (M⁺), 124, 98, 84, 69 (indicative fragmentation pattern) |

Note: Some physical properties and spectral data are predicted based on the known properties of similar N-alkylated azepanes and may vary depending on experimental conditions.

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound is through the reductive amination of cyclopentanone with azepane (also known as hexamethyleneimine). This reaction proceeds in two key steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final tertiary amine.

Experimental Protocol: Reductive Amination

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Cyclopentanone

-

Azepane (Hexamethyleneimine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 equivalent) and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

-

Addition of Reactants: Add cyclopentanone (1.0-1.2 equivalents) to the solution. If using a less reactive reducing agent like sodium triacetoxyborohydride, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

-

Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), in portions to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathway and logical relationships in the preparation of this compound.

An In-depth Technical Guide to the Thermochemical Properties of 1-Cyclopentylazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 1-Cyclopentylazepane, a saturated heterocyclic amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental and computational techniques for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. Methodologies including combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements are detailed. Furthermore, this guide presents thermochemical data for structurally analogous compounds, namely cycloalkylamines, to offer valuable comparative insights. A plausible synthetic route for this compound is also proposed, accompanied by a logical workflow diagram. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of cyclic amines in fields such as drug development, where understanding thermodynamic stability is crucial.

Introduction

This compound is a tertiary amine featuring a seven-membered azepane ring N-substituted with a cyclopentyl group. As with many nitrogen-containing organic molecules, its thermochemical properties are of significant interest for understanding its stability, reactivity, and potential applications in areas such as medicinal chemistry and materials science. Thermochemical data, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp,m), are fundamental for predicting reaction energies, equilibrium constants, and overall thermodynamic stability.

Estimated and Comparative Thermochemical Data

In the absence of direct experimental values for this compound, data from analogous compounds can provide useful estimations. The following tables summarize key thermochemical properties for related cycloalkylamines. These values offer a baseline for understanding the energetic landscape of cyclic amines.

Table 1: Enthalpy, Free Energy, and Entropy of Protonation for Selected Cycloalkylamines in 3:1 Methanol-Water at 25.0 °C [1][2]

| Compound (Ring Size, n) | pKa | ΔH° (kcal mol⁻¹) | ΔG° (kcal mol⁻¹) | ΔS° (cal mol⁻¹ K⁻¹) |

| Cyclopropylamine (3) | 8.90 | -12.1 | -12.1 | 0.1 |

| Cyclobutylamine (4) | 10.38 | -13.1 | -14.2 | -3.5 |

| Cyclopentylamine (5) | 10.87 | -13.9 | -14.8 | -3.1 |

| Cyclohexylamine (6) | 10.93 | -13.9 | -14.9 | -3.3 |

| Cycloheptylamine (7) | 10.85 | -14.1 | -14.8 | -2.4 |

| Cyclooctylamine (8) | 10.83 | -14.2 | -14.8 | -1.9 |

Data sourced from a study on the basicity of cycloalkylamines, which provides insight into the enthalpic and entropic contributions related to the ring size.[1][2]

Table 2: Thermochemical Properties of Cyclopentylamine and Propylamine

| Compound | Formula | ΔfH°(liquid) (kJ/mol) | C_p,liquid_ (J/mol·K) | S°liquid (J/mol·K) |

| Cyclopentylamine | C₅H₁₁N | -103.5 | 187.4 | 240.2 |

| Propylamine | C₃H₉N | -100.3 | 144.1 | 215.1 |

Data obtained from the NIST Chemistry WebBook.[3][4] These values for a primary cycloalkylamine and a simple alkylamine provide context for estimating the properties of more complex structures like this compound.

Experimental Protocols for Determining Thermochemical Properties

The following sections detail the standard experimental procedures for measuring the key thermochemical properties of organic nitrogen compounds like this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Experimental Procedure:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified liquid this compound is encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule).

-

Bomb Assembly: The sample is placed in a crucible within a constant-volume bomb calorimeter. A known amount of water (typically 1 mL) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[5]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.[5][6]

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before, during, and after combustion.[6]

-

Data Analysis: The corrected temperature rise is used to calculate the heat released during combustion. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.[7][8] The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp,m) of liquid this compound can be measured using a Differential Scanning Calorimeter (DSC).

Experimental Procedure:

-

Calibration: The DSC instrument is calibrated for heat flow and temperature using a standard material with a known heat capacity, such as sapphire.[9]

-

Sample Preparation: A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.[10]

-

Measurement: The sample and reference pans are placed in the DSC cell. A three-step temperature program is typically employed:

-

An initial isothermal period to allow the sample to reach thermal equilibrium.

-

A linear heating ramp across the desired temperature range (e.g., at 10 K/min).

-

A final isothermal period.

-

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the program.[11][12]

-

Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample with that of a known standard (sapphire) and a blank (empty pan) run under identical conditions.[10]

References

- 1. Enthalpic and entropic contributions to the basicity of cycloalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enthalpic and entropic contributions to the basicity of cycloalkylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Cyclopentanamine [webbook.nist.gov]

- 4. Propylamine [webbook.nist.gov]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to Quantum Chemical Calculations for 1-Cyclopentylazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1-Cyclopentylazepane. As a molecule of interest in medicinal chemistry, understanding its conformational landscape, electronic characteristics, and reactivity is paramount for rational drug design and development. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies. While specific experimental data for this compound is not publicly available, this guide presents a robust, standardized workflow using Density Functional Theory (DFT) and illustrates the expected nature of the results through hypothetical data. The aim is to equip researchers with the necessary knowledge to conduct and interpret quantum chemical analyses for this and similar molecular systems.

Introduction to Quantum Chemistry in Drug Discovery

Quantum chemistry has emerged as an indispensable tool in modern drug discovery, offering profound insights into molecular properties that govern pharmacological activity.[1] By solving the Schrödinger equation, or approximations thereof, for a given molecule, we can determine its three-dimensional structure, vibrational frequencies, and a host of electronic properties.[2][3] These computational methods allow for the in-silico evaluation of molecules, thereby reducing the time and costs associated with experimental screening.[1]

For a molecule like this compound, quantum chemical calculations can predict:

-

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

-

Vibrational Frequencies: Corresponding to infrared and Raman spectra, confirming the stability of the optimized structure.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[4][5]

-

Molecular Electrostatic Potential (MEP): To identify regions susceptible to electrophilic and nucleophilic attack.[6]

-

Global Reactivity Descriptors: Such as hardness, softness, and electrophilicity, which quantify the molecule's reactivity.[4][7]

This guide will detail the theoretical and practical steps to perform such calculations on this compound.

Theoretical Framework and Computational Methodology

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular quantum chemical method due to its favorable balance between accuracy and computational cost.[3] The core idea of DFT is that the ground-state energy of a molecule is a unique functional of its electron density.[3] The calculations are typically performed using the Kohn-Sham equations, which approximate the behavior of electrons in a fictitious system of non-interacting particles. The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional and the basis set.[3]

Proposed Computational Protocol

The following protocol is a standard approach for the quantum chemical analysis of organic molecules like this compound.

Software: Gaussian 09 or 16, ORCA, or other similar quantum chemistry software packages are suitable.

Methodology:

-

Initial Structure: The 3D structure of this compound is first built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8]

-

Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential.

The following diagram illustrates the computational workflow:

Expected Results and Data Presentation

While actual calculated data for this compound is not available, this section presents hypothetical data in a structured format to illustrate the expected outcomes of the proposed computational protocol.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C-N (azepane ring) | 1.47 | |

| C-C (azepane ring) | 1.54 | |

| C-N (cyclopentyl-azepane) | 1.48 | |

| C-H | 1.09 | |

| Bond Angles | ||

| C-N-C (azepane ring) | 112.5 | |

| N-C-C (azepane ring) | 114.0 | |

| C-C-C (cyclopentyl ring) | 104.5 | |

| Dihedral Angles | ||

| C-N-C-C (azepane ring) | 55.0 |

Vibrational Frequencies

The vibrational analysis provides theoretical infrared (IR) and Raman active frequencies. These can be compared with experimental spectra to validate the computational model.

Table 2: Hypothetical Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950-3050 | High | C-H stretching |

| 1450-1470 | Medium | CH₂ scissoring |

| 1250-1350 | Medium | C-N stretching |

| 800-1000 | Low | Ring deformation |

Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the HOMO and LUMO are critical for understanding the electronic behavior of a molecule.[4] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[4] The HOMO-LUMO energy gap is a measure of chemical reactivity; a smaller gap suggests higher reactivity.[7]

The relationship between these orbitals can be visualized as follows:

From these energies, several global reactivity descriptors can be calculated.

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors

| Property | Symbol | Formula | Value |

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -1.2 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.3 eV |

| Ionization Potential | IP | -E_HOMO | 6.5 eV |

| Electron Affinity | EA | -E_LUMO | 1.2 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3.85 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.65 eV |

| Chemical Softness | S | 1/(2η) | 0.19 eV⁻¹ |

| Electrophilicity Index | ω | χ²/(2η) | 2.79 eV |

Conclusion

This technical guide has outlined a standard and robust computational workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The provided hypothetical data and visualizations serve as a template for what can be expected from such an analysis. These computational predictions are invaluable for understanding the molecule's reactivity and potential interactions in a biological context, thereby guiding further experimental studies in the drug development pipeline.

References

- 1. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 2. Molecular orbitals [lampz.tugraz.at]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

Navigating the Elusive Landscape of 1-Cyclopentylazepane: A Technical Guide for Researchers

Executive Summary

Initial inquiries for "1-Cyclopentylazepane" did not yield any commercial suppliers or readily available stock. However, further investigation identified a closely related isomer, 2-Cyclopentylazepane , in the PubChem database (CID 4449604). Despite this discovery, an extensive search for commercial suppliers of 2-Cyclopentylazepane and its listed synonyms also proved fruitless. This suggests that both 1- and 2-Cyclopentylazepane are likely not off-the-shelf compounds and would necessitate a custom synthesis request from a specialized chemical manufacturing organization.

Compound Identification

While the primary search for "this compound" was inconclusive, the identification of its isomer provides a tangible starting point for researchers.

| Compound Name | IUPAC Name | Molecular Formula | PubChem CID |

| 2-Cyclopentylazepane | 2-cyclopentylazepane | C₁₁H₂₁N | 4449604 |

Synonyms for 2-Cyclopentylazepane found in the PubChem database include:

-

SCHEMBL8396522

-

AKOS005638679

Researchers interested in this scaffold may need to use these alternative identifiers when communicating with potential synthesis partners.

Commercial Availability and Suppliers

As of late 2025, a thorough search of major chemical supplier databases and online marketplaces did not identify any vendors with existing stock of either this compound or 2-Cyclopentylazepane. This lack of commercial availability indicates that the compound is not produced on a large scale and is likely considered a novel or research-specific chemical.

Recommendations for Procurement:

For research teams requiring this compound, the most viable path forward is to engage with a contract research organization (CRO) or a custom synthesis provider. When approaching these organizations, providing the following information will be crucial:

-

Compound Name and Isomer: Clearly specify whether this compound or 2-Cyclopentylazepane is required.

-

CAS Number: While not readily found, if a CAS number is identified through further research, it should be provided.

-

Chemical Structure: A clear structural representation is essential.

-

Required Quantity and Purity: Specify the amount of the compound needed and the desired purity level.

Experimental Protocols and Biological Activity

The search for detailed experimental protocols for the synthesis or application of this compound or 2-Cyclopentylazepane did not yield specific, reproducible methodologies. Similarly, no established signaling pathways or documented biological activities directly involving these specific molecules were found in the public domain.

This absence of published data presents both a challenge and an opportunity for researchers. While it necessitates de novo experimental design, it also signifies a largely unexplored area of chemical space, potentially leading to novel discoveries.

Logical Workflow for Procurement

For researchers and drug development professionals seeking to work with this compound or its isomer, the following logical workflow is recommended.

Caption: Procurement workflow for this compound.

Conclusion

The commercial landscape for this compound and its isomer, 2-Cyclopentylazepane, is currently barren of off-the-shelf suppliers. This necessitates a proactive approach from the scientific community, focusing on custom synthesis to obtain these compounds. While the lack of existing data on experimental protocols and biological activity presents a hurdle, it also underscores the potential for novel research and discovery in this chemical space. Researchers are encouraged to engage with specialized synthesis providers to explore the potential of these intriguing molecules.

Methodological & Application

Application Notes and Protocols for 1-Cyclopentylazepane in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific examples of 1-Cyclopentylazepane being used as a catalyst in organic synthesis. The following application notes and protocols are therefore based on the well-established catalytic activity of structurally similar cyclic secondary amines, such as proline and its derivatives. The proposed applications and protocols are hypothetical and would require experimental validation and optimization.

Introduction to this compound as a Potential Organocatalyst

This compound is a cyclic secondary amine. This class of compounds, particularly those with a chiral center, has emerged as a powerful tool in asymmetric organocatalysis. They are known to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This mode of activation allows for a variety of carbon-carbon bond-forming reactions to be performed under mild and environmentally friendly conditions.

Given its structure, this compound is a potential candidate for catalyzing a range of organic transformations. The azepane ring provides a robust scaffold, while the cyclopentyl group on the nitrogen atom can influence the steric environment of the catalytic pocket, potentially affecting the stereochemical outcome of the catalyzed reactions.

Potential Applications in Organic Synthesis

Based on the known reactivity of other cyclic secondary amines, this compound could potentially catalyze the following key organic reactions:

-

Asymmetric Aldol Reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone is a fundamental C-C bond-forming reaction. Cyclic secondary amines are known to catalyze this reaction with high enantioselectivity.

-

Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is another important transformation. This compound could potentially catalyze the addition of ketones or aldehydes to nitroalkenes, enones, and other Michael acceptors.

-

Asymmetric Mannich Reactions: This three-component reaction between an aldehyde, an amine, and a ketone is a powerful method for the synthesis of β-amino carbonyl compounds.

Proposed Catalytic Cycles

The catalytic activity of cyclic secondary amines generally proceeds through two main pathways: enamine catalysis and iminium catalysis.

Enamine Catalysis

In this pathway, the secondary amine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the product.

Iminium Catalysis

In this pathway, the secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone, facilitating the attack of a nucleophile. Hydrolysis of the resulting enamine regenerates the catalyst.

Hypothetical Experimental Protocols

The following are general, hypothetical protocols for reactions that could potentially be catalyzed by this compound. These protocols are intended as a starting point and would require significant optimization.

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a hypothetical aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Table 1: Hypothetical Aldol Reaction Conditions and Expected Outcome

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) | Proposed ee (%) |

| 1 | 10 | DMSO | 25 | 24 | >80 | >90 |

| 2 | 20 | DMF | 25 | 24 | >85 | >92 |

| 3 | 10 | Toluene | 0 | 48 | >70 | >85 |

Experimental Procedure:

-

To a vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

-

Add the solvent (e.g., DMSO, 1.0 mL).

-

Add cyclohexanone (2.0 mmol).

-

Add 4-nitrobenzaldehyde (1.0 mmol).

-

Stir the reaction mixture at the specified temperature for the indicated time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition

This protocol outlines a hypothetical Michael addition of cyclohexanone to nitrostyrene.

Table 2: Hypothetical Michael Addition Conditions and Expected Outcome

| Entry | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) | Proposed dr | Proposed ee (%) |

| 1 | 10 | Benzoic Acid (10) | Toluene | 25 | 48 | >85 | >10:1 | >90 |

| 2 | 20 | Acetic Acid (20) | CH₂Cl₂ | 0 | 72 | >90 | >15:1 | >95 |

| 3 | 10 | - | neat | 25 | 96 | >70 | >5:1 | >80 |

Experimental Procedure:

-

To a vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%) and a co-catalyst if required (e.g., benzoic acid, 0.1 mmol, 10 mol%).

-

Add the solvent (e.g., toluene, 1.0 mL).

-

Add cyclohexanone (2.0 mmol).

-

Add nitrostyrene (1.0 mmol).

-

Stir the reaction mixture at the specified temperature for the indicated time.

-

Monitor the reaction progress by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column for purification.

-

Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Experimental Workflow

The general workflow for screening and optimizing reactions catalyzed by this compound would follow a standard procedure in catalyst development.

Conclusion and Outlook

While there is currently no published data on the catalytic use of this compound, its structural similarity to known effective organocatalysts suggests it holds potential for catalyzing a variety of asymmetric transformations. The protocols and catalytic cycles presented here provide a theoretical framework for initiating research into its catalytic activity. Experimental investigation is necessary to determine the efficacy, scope, and stereoselectivity of this compound as a novel organocatalyst. Future studies should focus on the synthesis of chiral versions of this catalyst to explore its utility in asymmetric synthesis.

Application Notes and Protocols for 1-Cyclopentylazepane in Coordination Chemistry

A comprehensive search of available scientific literature and chemical databases has revealed no specific information on "1-Cyclopentylazepane" as a ligand in coordination chemistry. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations, cannot be generated at this time.

The lack of available data suggests that this compound is not a commonly used or well-documented ligand in the field of coordination chemistry. Research in this area is vast and ever-expanding; however, it appears this specific N-substituted azepane derivative has not been explored for its coordination properties or its potential applications in catalysis, materials science, or drug development.

For researchers, scientists, and drug development professionals interested in the broader classes of ligands that share structural similarities with the requested compound, we can provide general information and example protocols for related families of ligands, such as:

-

N-Alkyl Azepanes and other Cyclic Amines: These ligands coordinate to metal centers through the lone pair of electrons on the nitrogen atom. The steric and electronic properties of the N-substituent and the ring conformation play a crucial role in the stability and reactivity of the resulting metal complexes.

-

Ligands Containing Cyclopentyl Groups: The cyclopentyl moiety can influence the steric bulk and lipophilicity of a ligand, which in turn can affect the solubility, crystal packing, and catalytic activity of the corresponding metal complexes.

Should "this compound" be a novel or proprietary compound, the user is encouraged to perform initial characterization and coordination studies. A general workflow for such an investigation is outlined below.

General Workflow for Investigating a Novel Ligand in Coordination Chemistry

Caption: A generalized workflow for the synthesis, characterization, and application screening of a novel ligand such as this compound.

We recommend that the user verify the chemical name and structure of the ligand of interest. If an alternative or correct name is available, we would be pleased to conduct a new search and provide the detailed information as originally requested.

Experimental setup for reactions involving 1-Cyclopentylazepane

Application Notes and Protocols for 1-Cyclopentylazepane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic application of this compound. The document includes a detailed protocol for its synthesis via reductive amination, a proposed mechanism of action as a CXCR2 antagonist, and a protocol for evaluating its biological activity using a calcium mobilization assay.

Synthesis of this compound via Reductive Amination

Introduction: this compound is a tertiary amine featuring a seven-membered azepane ring N-substituted with a cyclopentyl group. A robust and scalable method for its synthesis is the reductive amination of cyclopentanone with azepane. This one-pot reaction proceeds through the formation of an enamine intermediate from the condensation of the ketone and the secondary amine, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, offering high chemoselectivity.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from cyclopentanone and azepane using reductive amination.

Materials:

-

Cyclopentanone

-

Azepane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopentanone (1.0 eq) and azepane (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M).

-

Add glacial acetic acid (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the formation of the enamine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Presentation: Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume Used |

| Cyclopentanone | 84.12 | 1.0 | 10 | 0.84 g (0.9 mL) |

| Azepane | 99.17 | 1.05 | 10.5 | 1.04 g (1.2 mL) |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 15 | 3.18 g |

| Acetic Acid | 60.05 | 1.1 | 11 | 0.66 g (0.63 mL) |

| Dichloromethane (DCM) | - | - | - | 50 mL |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| This compound | 167.30 | 1.67 | 1.42 | 85% |

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: this compound as a CXCR2 Antagonist Scaffold

Biological Context: The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses.[1][2] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and some cancers.[2] Therefore, antagonists of CXCR2 are of significant interest as potential anti-inflammatory therapeutics.

This compound represents a novel scaffold for the development of small molecule CXCR2 antagonists. Its tertiary amine structure allows for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

CXCR2 Signaling Pathway: Upon ligand binding, CXCR2 couples to inhibitory G proteins (Gαi).[3] This leads to the dissociation of the G protein into Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[3] This increase in cytosolic calcium is a key downstream signal that contributes to cellular responses like chemotaxis and degranulation.

Caption: CXCR2 signaling pathway and the inhibitory action of an antagonist.

Experimental Protocol: Calcium Mobilization Assay

Objective: To determine the inhibitory activity of this compound derivatives on CXCR2 activation by measuring changes in intracellular calcium concentration.

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[4][5] Cells expressing CXCR2 are loaded with the dye. Upon stimulation with a CXCR2 agonist (e.g., CXCL8), the resulting intracellular calcium release is measured as an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.

Materials:

-

HEK293 cells stably expressing human CXCR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

CXCL8 (human recombinant)

-

This compound derivative (test compound)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid (optional, for cell lines that actively transport the dye out)[4]

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FlexStation 3)

Procedure:

-

Cell Plating: Seed HEK293-CXCR2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[5] Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Aspirate the culture medium from the cells and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the this compound derivative (test compound) in assay buffer at 5x the final desired concentration.

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

The instrument will first add the test compound (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

The instrument will then add a pre-determined concentration of the agonist (CXCL8, typically at its EC₈₀ concentration) to stimulate the cells.

-

Measure the fluorescence intensity kinetically over time (e.g., every 1.5 seconds for 90 seconds).

-

-

Data Analysis:

-

The change in fluorescence (F_max - F_min) is calculated for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a known potent CXCR2 antagonist (100% inhibition).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: CXCR2 Antagonist Activity

| Compound | IC₅₀ (nM) |

| This compound (Scaffold) | >10,000 |

| Derivative A (Hypothetical) | 150.5 |

| Derivative B (Hypothetical) | 25.2 |

| Reference Antagonist (e.g., SB225002) | 5.1 |

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

Application Notes and Protocols for the Functionalization of 1-Cyclopentylazepane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 1-Cyclopentylazepane, a saturated heterocyclic scaffold of interest in medicinal chemistry. The following sections detail potential synthetic strategies, experimental protocols, and relevant data for the introduction of new functional groups onto the azepane ring. The methodologies presented are based on established late-stage functionalization techniques, which are crucial for the rapid diversification of lead compounds in drug discovery.

Introduction

Saturated heterocycles, such as the azepane ring system, are prevalent structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. The three-dimensional architecture of these scaffolds is often critical for their interaction with biological targets. This compound, with its seven-membered nitrogen-containing ring and a cyclopentyl substituent on the nitrogen, presents a valuable starting point for the synthesis of novel chemical entities. Late-stage functionalization of such scaffolds allows for the efficient exploration of chemical space around a core structure, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document focuses on the direct functionalization of the C-H bonds of the azepane ring, a modern and powerful strategy in synthetic chemistry. Specifically, we will explore photocatalytic and Minisci-type reactions, which offer mild and selective methods for the introduction of various substituents at the α-position to the nitrogen atom.

Functionalization Strategies

The primary focus for the functionalization of this compound is the α-position to the nitrogen atom. The C-H bonds at this position are activated by the adjacent heteroatom, making them susceptible to radical abstraction and subsequent functionalization. Two prominent and effective strategies for this transformation are:

-

Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate a radical at the α-position of the amine. This radical can then be trapped by a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. This method is known for its mild reaction conditions and high functional group tolerance.

-

Minisci Reaction: The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. For saturated heterocycles like this compound, a related pathway can be initiated by the generation of an α-amino radical, which can then react with electron-deficient species.

The following sections provide detailed protocols for the α-alkylation and α-arylation of a representative N-cycloalkyl saturated heterocycle, which can be adapted for this compound.

Experimental Protocols

Note: The following protocols are adapted from methodologies reported for the functionalization of N-alkyl piperidines and other saturated heterocycles.[1][2] Optimization may be required for this compound.

Protocol 1: Photocatalytic α-Alkylation of this compound

This protocol describes the introduction of a trifluoromethyl group at the α-position of the azepane ring using a photoredox catalyst.

Reaction Scheme:

Caption: Photocatalytic α-Trifluoromethylation of this compound.

Materials:

| Reagent/Material | Supplier | Grade |

| This compound | Commercially available | ≥95% |

| Umemoto's reagent (or similar CF3 source) | Commercially available | Reagent grade |

| fac-Ir(ppy)3 (or other suitable photocatalyst) | Commercially available | Synthesis grade |

| Anhydrous Acetonitrile (MeCN) | Commercially available | Anhydrous |

| Inert gas (Nitrogen or Argon) | - | High purity |

| Blue LED light source (450 nm) | - | - |

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Umemoto's reagent (1.5 equiv.), and fac-Ir(ppy)3 (1-2 mol%).

-

Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

-

Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.1 M.

-

Place the reaction vial approximately 5 cm from a blue LED light source and begin vigorous stirring.

-

Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by opening the vial to air and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-trifluoromethyl-1-cyclopentylazepane.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data (Expected):

| Product | Yield (%) | Purity (%) |

| α-Trifluoromethyl-1-cyclopentylazepane | 60-80 | >95 |

Note: Yields are estimated based on similar transformations and may vary.

Protocol 2: Minisci-Type α-Arylation of this compound

This protocol outlines the introduction of an aryl group at the α-position of the azepane ring via a Minisci-type reaction.

Reaction Workflow:

Caption: Workflow for Minisci-Type α-Arylation.

Materials:

| Reagent/Material | Supplier | Grade |

| This compound | Commercially available | ≥95% |

| 4-Bromobenzonitrile (or other aryl halide) | Commercially available | Reagent grade |

| NiCl2·glyme | Commercially available | Synthesis grade |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Commercially available | Synthesis grade |

| fac-Ir(ppy)3 (or other suitable photocatalyst) | Commercially available | Synthesis grade |

| K2CO3 | Commercially available | Anhydrous |

| Anhydrous 1,4-Dioxane | Commercially available | Anhydrous |

| Inert gas (Nitrogen or Argon) | - | High purity |

| Blue LED light source (440 nm) | - | - |

Procedure:

-

In a glovebox, to an oven-dried reaction vial, add NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and the aryl bromide (1.5 equiv.).

-

Add a magnetic stir bar.

-

Outside the glovebox, add this compound (1.0 equiv.), the photocatalyst (1-2 mol%), and K2CO3 (2.0 equiv.).

-

Seal the vial with a septum and add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.

-

Degas the solution by sparging with an inert gas for 15-20 minutes.

-

Place the reaction vial in a holder with a blue LED light source and stir at room temperature for 24-48 hours.

-

After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the α-aryl-1-cyclopentylazepane.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data (Expected):

| Product | Yield (%) | Purity (%) |

| α-(4-cyanophenyl)-1-cyclopentylazepane | 50-70 | >95 |

Note: Yields are based on analogous reactions with N-alkyl piperidines and may require optimization.[1]

Signaling Pathways and Logical Relationships

The functionalization of this compound is a key step in the drug discovery process, enabling the exploration of structure-activity relationships (SAR). The introduction of different functional groups can modulate the compound's interaction with a biological target, as well as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: Drug Discovery Workflow Utilizing this compound Functionalization.

This workflow illustrates how the functionalization of the this compound core is an integral part of generating a library of diverse analogs. These analogs are then subjected to biological screening and ADME profiling to establish SAR. The insights gained from these studies guide the lead optimization process, ultimately leading to the selection of a drug candidate. The ability to rapidly and efficiently functionalize the core scaffold is therefore a critical enabler of this entire process.

References

Application Notes and Protocols: 1-Cyclopentylazepane in the Synthesis of Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel synthetic routes to access diverse heterocyclic structures is a cornerstone of modern medicinal chemistry. 1-Cyclopentylazepane, a saturated seven-membered cyclic amine bearing a cyclopentyl substituent, represents a versatile yet underexplored building block for the construction of complex nitrogen-containing frameworks. Its unique steric and electronic properties, imparted by the N-cyclopentyl group and the flexible azepane ring, offer potential for the stereoselective synthesis of novel molecular architectures.

These application notes provide a theoretical framework and proposed protocols for the utilization of this compound in the synthesis of fused and spirocyclic nitrogen-containing heterocycles. The methodologies are based on established reactivity principles of secondary cyclic amines, including condensation reactions and cycloadditions.

Proposed Applications of this compound in Heterocyclic Synthesis

This compound can serve as a key precursor for the synthesis of a variety of heterocyclic systems. Two potential synthetic strategies are outlined below:

-

Synthesis of Pyrrolo[1,2-a]azepine Derivatives via a [3+2] Cycloaddition Reaction: This approach involves the in-situ formation of an azomethine ylide from this compound, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct a fused five-membered ring.

-

Synthesis of Spirocyclic Piperidine Derivatives via Pictet-Spengler Reaction: A variation of the Pictet-Spengler reaction can be envisioned where this compound is first converted to an enamine, which then reacts with a suitable electrophile to initiate cyclization, ultimately leading to a spirocyclic piperidine fused to the azepane ring.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic protocols. These values are estimates based on typical yields for similar reactions and should be considered as targets for experimental validation.

| Product | Synthetic Method | Proposed Reactants | Hypothetical Yield (%) | Hypothetical Purity (%) |

| 2-Cyclopentyl-decahydropyrrolo[1,2-a]azepine-1,3-dione | [3+2] Cycloaddition | This compound, N-Phenylmaleimide | 75 | >95 |

| 1'-Cyclopentyl-spiro[piperidine-3,1'-azepane]-2,6-dione | Pictet-Spengler Type Reaction | This compound, Formaldehyde, Diethyl malonate | 60 | >90 |

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopentyl-decahydropyrrolo[1,2-a]azepine-1,3-dione via [3+2] Cycloaddition

Objective: To synthesize a fused pyrrolo[1,2-a]azepine derivative using this compound and N-phenylmaleimide.

Materials:

-

This compound (1.0 eq)

-

N-Phenylmaleimide (1.1 eq)

-

Paraformaldehyde (1.2 eq)

-

Toluene, anhydrous

-

Dean-Stark apparatus

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol, 153.28 mg) and N-phenylmaleimide (1.1 mmol, 190.6 mg) in anhydrous toluene (20 mL).

-

Add paraformaldehyde (1.2 mmol, 36.0 mg) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-cyclopentyl-decahydropyrrolo[1,2-a]azepine-1,3-dione.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.